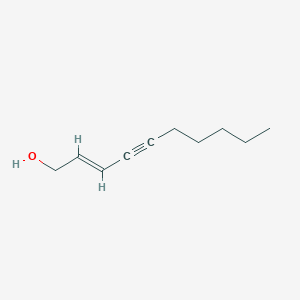

(E)-2-Decen-4-yn-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16195-87-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(E)-dec-2-en-4-yn-1-ol |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-5,10H2,1H3/b9-8+ |

InChI Key |

OSEIVOVZCSBRQO-CMDGGOBGSA-N |

SMILES |

CCCCCC#CC=CCO |

Isomeric SMILES |

CCCCCC#C/C=C/CO |

Canonical SMILES |

CCCCCC#CC=CCO |

Other CAS No. |

16195-87-2 |

Origin of Product |

United States |

Advanced Chemical Transformations and Reactivity of E 2 Decen 4 Yn 1 Ol

Oxidative Transformations

The primary alcohol functionality of (E)-2-Decen-4-yn-1-ol can be selectively oxidized, offering a pathway to valuable aldehydes and carboxylic acids while potentially preserving the enyne system.

The oxidation of the primary alcohol in this compound can be controlled to yield either the corresponding aldehyde, (E)-2-decen-4-yn-1-al, or be taken further to the carboxylic acid, (E)-2-decen-4-ynoic acid. libretexts.org The choice of oxidant and reaction conditions is critical to achieve the desired product and prevent unwanted side reactions, such as oxidation of the unsaturated system. chemguide.co.ukwikipedia.org

Partial oxidation to the aldehyde requires mild conditions and often involves immediate removal of the product to prevent overoxidation. libretexts.orgchemistryguru.com.sg Reagents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or methods like the Swern oxidation are commonly employed for this purpose. wikipedia.org Biocatalytic methods using unspecific peroxygenases (UPOs) have also shown the ability to selectively oxidize allylic alcohols to aldehydes. d-nb.info

For full oxidation to the carboxylic acid, stronger oxidizing agents are necessary. masterorganicchemistry.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ in sulfuric acid, known as the Jones reagent) can effectively convert the primary alcohol to a carboxylic acid. chemistryguru.com.sgmasterorganicchemistry.com In these cases, the reaction is typically run under more vigorous conditions, such as heating under reflux, to ensure the complete conversion of the intermediate aldehyde. chemguide.co.uk

Table 1: Selective Oxidation of Primary Alcohol Functionality This table is interactive. You can sort and filter the data.

| Oxidizing Agent/System | Product | Reaction Conditions | Selectivity Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous solvent (e.g., CH₂Cl₂) | Stops at the aldehyde stage. wikipedia.org |

| Dess-Martin Periodinane | Aldehyde | Room temperature, CH₂Cl₂ | Mild conditions, avoids overoxidation. wikipedia.org |

| Swern Oxidation (DMSO, oxalyl chloride) | Aldehyde | Low temperature (-78 °C) | High yield and chemoselectivity for aldehydes. acs.org |

| TEMPO-based systems | Aldehyde | Catalytic TEMPO, co-oxidant | Highly selective for primary alcohols. organic-chemistry.org |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone, heat | Strong oxidant, converts primary alcohols to acids. masterorganicchemistry.com |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic or acidic solution, heat | Powerful oxidant, can cleave C=C bonds if not controlled. chemistryguru.com.sg |

| Unspecific Peroxygenase (UPO) | Aldehyde/Carboxylic Acid | H₂O₂, buffer | Can show divergent selectivity for E/Z isomers. d-nb.info |

Reductive Transformations

The enyne moiety of this compound presents multiple sites for reduction, allowing for the synthesis of various partially or fully saturated derivatives through selective hydrogenation.

A significant challenge in the hydrogenation of enynes is achieving chemoselectivity, such as reducing the alkyne to an alkene without affecting the existing double bond or causing over-reduction to an alkane. beilstein-journals.org Partial hydrogenation of the alkyne in this compound can stereoselectively produce conjugated dienes.

The most common method for the syn-hydrogenation of an alkyne to a cis-(Z)-alkene is through the use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). masterorganicchemistry.comconicet.gov.ar Applying this to this compound would yield (2E,4Z)-2,4-decadien-1-ol. The catalyst's reduced activity prevents further reduction of the newly formed diene. masterorganicchemistry.com Other reagents like nickel boride (Ni₂B) can also achieve this transformation. masterorganicchemistry.com Alternatively, reduction with zinc in aqueous propanol (B110389) has been shown to reduce conjugated enynols to a mixture of (Z,E) and (Z,Z) dienes. nih.gov

Table 2: Selective Reduction of the Alkyne Moiety This table is interactive. You can sort and filter the data.

| Reagent/Catalyst | Product Stereochemistry | Key Features |

|---|---|---|

| H₂, Lindlar's Catalyst | cis-(Z)-Alkene | Stereoselective syn-addition of hydrogen. masterorganicchemistry.com |

| H₂, Pd/BaSO₄, Quinoline | cis-(Z)-Alkene | An alternative to Lindlar's catalyst for partial hydrogenation. masterorganicchemistry.com |

| H₂, Nickel Boride (Ni₂B) | cis-(Z)-Alkene | Can be used in similar applications to Lindlar's catalyst. masterorganicchemistry.com |

| Zinc (Zn), aq. n-Propanol | Mixture of (Z,E) and (Z,Z)-Dienes | Ultrasound-assisted reduction of a conjugated enynol. nih.gov |

| Na/NH₃ (l) | trans-(E)-Alkene | Provides access to the trans-alkene, though less common for enynols. masterorganicchemistry.com |

Reductive deoxygenation removes the hydroxyl group, converting the enynol scaffold into its corresponding hydrocarbon, an enyne. This transformation is challenging due to the strength of the C-O bond. rsc.org For this compound, this would result in the formation of (E)-2-decen-4-yne.

One effective strategy involves the use of a combination of a Lewis acid and a hydride source. For instance, a co-catalysis system of iron(III) fluoride (B91410) (FeF₃) and trifluoromethanesulfonic acid (TfOH) has been used for the reductive deoxygenation of 1-en-4-yn-ols into 1,4-enynes. rsc.org Another approach utilizes organoaluminum reagents, where a combination of a hydride source like diisobutylaluminium hydride (i-Bu₂AlH) and a strong Lewis acid such as aluminum bromide (AlBr₃) can achieve the deoxygenation of secondary alcohols. mdma.ch While these methods are powerful, their application requires careful optimization to avoid side reactions at the sensitive enyne system. General methods for alcohol deoxygenation, such as reduction of derived phosphate (B84403) esters, also exist. organic-chemistry.org

Addition Reactions Across Multiple Bonds

The conjugated double and triple bonds in this compound are susceptible to a variety of addition reactions. The triple bond is generally more reactive than the double bond towards electrophilic addition. Such reactions, including halogenation, hydrohalogenation, and hydration, allow for further functionalization of the carbon skeleton. The regioselectivity of these additions is governed by the electronic effects of the conjugated system and the substituents. For example, in a Grignard coupling reaction, the acetate derivative, (E)-2-decen-4-yn-1-yl acetate, can be used as a starting material, demonstrating the utility of the enyne framework in forming new carbon-carbon bonds. google.com

Cyclization Reactions and Annulations of Enynols

Enynols like this compound are excellent precursors for constructing complex carbocyclic and heterocyclic ring systems through intramolecular cyclization and intermolecular annulation reactions. researchgate.net These transformations are often catalyzed by transition metals such as palladium, silver, gold, or rhodium, which can activate the alkyne and/or alkene moieties towards nucleophilic attack by the tethered alcohol or other external reagents. researchgate.netbohrium.comacs.org

For example, palladium-catalyzed cyclization of enynols can lead to the formation of substituted O-heterocycles. rsc.org Silver-catalyzed cascade reactions of 1,6-enynols with other reagents have been used to synthesize various benzoheteroles. acs.orgnih.govresearchgate.net These reactions often proceed through a cascade mechanism, where an initial cyclization event is followed by further transformations, rapidly building molecular complexity from a relatively simple linear precursor. researchgate.net The specific outcome of these reactions can be finely tuned by the choice of catalyst, ligands, and reaction conditions, providing access to a diverse array of cyclic structures. bohrium.comacs.org

Spectroscopic Characterization and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (E)-2-Decen-4-yn-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

While general NMR data confirms the connectivity and relative stereochemistry, more specialized techniques are required to determine the absolute configuration of chiral centers.

For chiral molecules such as those containing stereogenic centers, the modified Mosher's method is a powerful NMR technique used to determine the absolute configuration. researchgate.net This method involves the derivatization of the alcohol with two enantiomerically pure reagents, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. nih.gov

By comparing the ¹H NMR spectra of these two diastereomers, the differences in chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral ester center can be analyzed. researchgate.netacs.org A systematic analysis of these Δδ values allows for the unambiguous assignment of the absolute stereochemistry (R or S) at the carbinol carbon. researchgate.net This method has been successfully applied to a variety of natural and synthetic compounds to establish their absolute configurations. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. srce.hr In a typical electron ionization (EI) mass spectrum, the molecule will produce a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. researchgate.net

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.netrjptonline.org When coupled with a mass spectrometer (GC-MS), it allows for the identification of the individual components of a mixture. researchgate.netnih.gov In the analysis of this compound, GC can be used to assess its purity by detecting any volatile impurities. The retention time of the compound is a characteristic property under specific GC conditions. The mass spectrum obtained from the MS detector provides definitive identification. researchgate.netnih.gov

Typical GC-MS Parameters:

Column: A nonpolar or medium-polarity capillary column is typically used.

Carrier Gas: Helium is a common carrier gas. rjptonline.org

Injector Temperature: Set high enough to ensure rapid volatilization without thermal decomposition.

Oven Temperature Program: A temperature gradient is often used to ensure good separation of compounds with different boiling points. rjptonline.org

MS Detector: Operated in electron ionization (EI) mode. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of compounds in a liquid mobile phase. psu.edu It is particularly useful for the separation of isomers, including the geometric isomers (E and Z) of 2-decen-4-yn-1-ol. psu.eduscispace.com By selecting an appropriate stationary phase (e.g., a reversed-phase C18 column) and mobile phase, the E and Z isomers can be resolved based on their different polarities and interactions with the stationary phase. scispace.commdpi.com

For the isolation of pure this compound on a larger scale, preparative chromatographic techniques are employed. dss.go.th Preparative HPLC (prep-HPLC) and flash chromatography are common methods. cdnsciencepub.comnih.gov These techniques use larger columns and higher flow rates than analytical chromatography to handle larger sample quantities. rsc.org The fractions containing the desired compound are collected, and the solvent is evaporated to yield the purified product. The purity of the isolated compound is then verified using analytical techniques like analytical HPLC or GC-MS. nih.gov

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Polarimetry)

Chiroptical methods are a class of spectroscopic techniques that rely on the differential interaction of chiral substances with polarized light. These methods are indispensable for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. univpancasila.ac.id While techniques like High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase are often the gold standard for accurately determining enantiomeric excess, nih.govpnas.org polarimetry remains a classical and valuable tool.

Principles of Polarimetry

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.

A dextrorotatory enantiomer, designated as (+), rotates the light to the right (clockwise).

A levorotatory enantiomer, designated as (-), rotates the light to the left (counter-clockwise).

The measured angle of rotation is known as the observed rotation (α). This value is dependent on several factors, including the concentration of the sample, the length of the sample tube (path length), the wavelength of the light, and the temperature. To standardize this measurement, the specific rotation ([α]) is calculated using the following formula:

[α]λT = α / (l × c)

Where:

T is the temperature (in degrees Celsius).

λ is the wavelength of light (commonly the sodium D-line, 589 nm).

α is the observed rotation (in degrees).

l is the path length of the polarimeter tube (in decimeters).

c is the concentration of the sample (in g/mL).

An enantiomerically pure sample will exhibit a characteristic specific rotation. For instance, the enantioselective synthesis of various chiral alcohols, such as (2R,7S)-non-4-yne-2,7-diol and (S)-1,3-diphenylprop-2-yn-1-ol, has allowed for the determination of their specific rotation values, which serve as a benchmark for their enantiopurity. mdpi.commdpi.com

Application to this compound

To assess the enantiomeric purity of a synthesized sample of this compound using polarimetry, one would first need access to an enantiomerically pure standard of either the (R)- or (S)-enantiomer. The synthesis of such a standard would likely involve an asymmetric synthesis or a chiral resolution of a racemic mixture. rsc.org

Once a pure enantiomer is obtained, its specific rotation would be measured. This value would represent the maximum possible rotation for the compound. A hypothetical data table for the pure enantiomers of this compound is presented below. It is critical to note that the following data is purely illustrative due to the absence of published experimental values.

| Compound Name | Enantiomer | Hypothetical Specific Rotation [α]D20 (c 1.0, CHCl3) |

| This compound | (R) | +X° |

| This compound | (S) | -X° |

With the benchmark specific rotation of the pure enantiomer established, the enantiomeric excess (% ee) of any synthesized sample of this compound could be determined by measuring its specific rotation and applying the following formula:

% ee = ([α]observed / [α]max) × 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

Detailed Research Findings

As stated, there are no detailed research findings in the current body of scientific literature that specifically report on the polarimetric analysis of this compound. Research on analogous compounds, however, highlights the common procedures. For example, in the synthesis of other chiral enynols like 16-methyleicos-(4E)-en-1-yn-3-ol, polarimetry was a key method used to compare the synthesized material to the natural product and thus assign the absolute configuration. researchgate.net Similarly, the enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal reported specific rotation values that confirmed the high optical purity of the products. bibliotekanauki.pl

The lack of data for this compound suggests that this compound may not have been the subject of extensive research in asymmetric synthesis, or that such findings have not yet been published. Future research involving the enantioselective synthesis of this alcohol would be expected to report its specific rotation, providing the necessary data for this section.

Natural Occurrence and Biosynthetic Pathways

Identification in Biological Sources

While direct isolation of (E)-2-Decen-4-yn-1-ol from specific biological sources is not extensively documented in readily available literature, related decenol compounds have been identified in various plants. For instance, other C10 alcohols and their derivatives are known constituents of plant volatile compounds.

Cycas pectinata : This plant, belonging to the Cycadaceae family, is known for a rich phytochemical profile that includes alkaloids, flavonoids, and terpenoids. nih.gov While specific decenols are not prominently listed in general phytochemical screens of Cycas pectinata, the plant is used in traditional medicine, and its extracts have been analyzed for various bioactive compounds. nih.govllifle.info The presence of diverse fatty acid-derived compounds in plants suggests that related decenols could be present as minor constituents.

Albizia chinensis : This deciduous tree from the Fabaceae family is recognized for its traditional uses and timber. efloras.orgworldagroforestry.org Phytochemical investigations of Albizia species have revealed a variety of compounds, including triterpenes from the bark which exhibit certain biological activities. worldagroforestry.org Although a direct link to this compound is not established, the presence of various secondary metabolites in Albizia chinensis makes it a potential source for diverse organic molecules. efloras.orgworldagroforestry.org

Other related decenols, such as (E)-2-decen-1-ol, have been identified in plants like Coriandrum sativum (coriander) and maize. researchgate.net (2E,4E)-2,4-Decadien-1-ol has been reported in Artemisia annua. nih.gov The occurrence of these structurally similar compounds in the plant kingdom provides a basis for the potential natural presence of this compound.

Proposed Biosynthetic Origins

The biosynthesis of unsaturated alcohols like this compound is proposed to originate from fatty acid metabolism. Fatty acids, which are central to cellular metabolism, can undergo various modifications, including desaturation and oxidation, to produce a wide array of bioactive compounds. nih.govkhanacademy.org

The general pathway is believed to involve:

Fatty Acid Synthesis: The process starts with the synthesis of long-chain fatty acids from acetyl-CoA. youtube.com

Desaturation and Modification: Specific enzymes introduce double and triple bonds into the fatty acid carbon chain. The formation of the enyne system is a key step.

Chain Shortening and Functional Group Interconversion: The modified fatty acid can then be shortened, and the terminal carboxylic acid group is reduced to an alcohol, yielding the final product.

Isotopic labeling studies have confirmed that related compounds, such as (E)-2-decen-1-ol, can be produced endogenously by organisms through fatty acid metabolism pathways. This metabolic route is a plausible origin for this compound, where specific desaturase and reductase enzymes would be responsible for creating the characteristic E-double bond and the alkyne group.

Advanced Extraction and Isolation Methodologies for Natural Products

The isolation of specific, often low-concentration, natural products like this compound from complex plant matrices requires sophisticated extraction and purification techniques. Modern methods offer significant advantages over traditional ones by improving efficiency, reducing solvent consumption, and better preserving the integrity of thermolabile compounds. nih.govresearchgate.net

Key advanced methodologies include:

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (scCO₂), as the extraction solvent. nih.gov By manipulating temperature and pressure, the solvent properties of scCO₂ can be fine-tuned to selectively extract target compounds. SFE is advantageous due to its use of a non-toxic, non-flammable, and environmentally benign solvent. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant sample, which accelerates the extraction of bioactive compounds by causing cell wall rupture. nih.gov This method significantly reduces extraction time and solvent volume compared to conventional techniques. researchgate.net

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE utilizes high-frequency ultrasound waves to create cavitation bubbles in the solvent. bohrium.com The collapse of these bubbles near the plant material generates high localized pressure and temperature, disrupting cell walls and enhancing mass transfer of the target compounds into the solvent. researchgate.net

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This method uses conventional solvents at elevated temperatures (below their critical point) and pressures. researchgate.netmdpi.com The high temperature increases the solubility and diffusion rate of the analytes, while the high pressure keeps the solvent in a liquid state, allowing for rapid and efficient extraction. mdpi.com

The selection of an appropriate extraction technique depends on the chemical properties of the target compound and the nature of the source material. For a moderately polar compound like this compound, a combination of these techniques followed by chromatographic purification would likely be employed for its successful isolation.

Table of Extraction Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Utilizes supercritical fluids (e.g., CO₂) as solvents, with tunable properties. nih.gov | Low toxicity, minimal residue, high selectivity. nih.govmdpi.com | High initial equipment cost, may have lower efficiency for polar compounds without a co-solvent. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and disrupt plant cells. nih.gov | Reduced extraction time and solvent usage, higher yield. nih.govresearchgate.net | Potential for thermal degradation of sensitive compounds, requires polar solvents. |

| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to enhance mass transfer and cell disruption. bohrium.com | Increased efficiency, can be used at lower temperatures, preserving compound integrity. researchgate.net | Potential for free radical formation, scalability can be an issue. |

| Pressurized Liquid Extraction (PLE/ASE) | Uses solvents at elevated temperatures and pressures. mdpi.com | Fast, efficient, and requires less solvent than traditional methods. researchgate.net | High temperature may degrade some compounds, high equipment cost. mdpi.com |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various properties, including molecular geometry, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO). These calculations are crucial for understanding the conformation and reactivity of (E)-2-Decen-4-yn-1-ol.

Studies on similar polyacetylene alcohols have demonstrated the utility of DFT in determining absolute configurations and understanding chiroptical properties. For instance, the absolute configuration of chiral diols can be determined by comparing experimental circular dichroism (CD) spectra with those calculated using time-dependent DFT (TDDFT). acgpubs.org This approach involves optimizing the geometries of various conformers at a certain level of theory (e.g., MNDO), followed by single-point energy calculations and TDDFT calculations to predict the CD spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. researchgate.net

For molecules containing conjugated systems like this compound, DFT calculations can also elucidate the electronic properties that govern their reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A small HOMO-LUMO gap generally indicates high reactivity. researchgate.net DFT calculations can provide detailed information about the distribution of electron density and identify the most electronegative and electropositive regions of the molecule through the Molecular Electrostatic Potential (MEP) map. researchgate.net This information is vital for predicting how the molecule will interact with other reagents.

The geometric parameters, such as bond lengths and angles, of this compound can be optimized using DFT with a suitable basis set, such as 6-311G(d,p). researchgate.net These calculated parameters can then be compared with experimental data if available, providing a validation of the computational model. researchgate.net Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the structural characterization of the molecule. mdpi.com

The table below summarizes key parameters that can be obtained from DFT calculations for a molecule like this compound, based on studies of similar compounds.

| Parameter | Significance | Typical Computational Level |

|---|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. | B3LYP/6-311G(d,p) researchgate.net |

| HOMO-LUMO Energies | Indicates electronic excitability and chemical reactivity. researchgate.net | B3LYP/def2-TZVP iucr.org |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net | DFT/B3LYP researchgate.net |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. mdpi.com | B3LYP/6-31+G(d,p) mdpi.com |

| Calculated CD Spectra | Helps in determining the absolute configuration of chiral molecules. acgpubs.org | TDDFT (e.g., B-P86/TZVP) researchgate.net |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions. For a molecule like this compound, which contains multiple functional groups (a double bond, a triple bond, and a hydroxyl group), understanding its reactivity in various chemical transformations is crucial. Computational studies can map out the potential energy surfaces of reactions, identify transition states and intermediates, and calculate activation energies, thereby providing a detailed picture of the reaction pathway. acs.orgpatonlab.com

For example, gold-catalyzed reactions of enynes with alcohols have been investigated using DFT. acs.org These studies have shown that the reaction mechanism can vary depending on the substitution pattern of the enyne. acs.org By comparing the mechanisms for different substrates, researchers can rationalize the observed product distributions and predict the outcomes of new reactions. acs.org Such computational investigations can reveal the roles of catalysts, counterions, and solvents in the reaction. researchgate.net

In the context of this compound, computational modeling could be used to explore various transformations, such as cycloisomerization, addition reactions to the alkyne or alkene, and rearrangements. For instance, palladium-catalyzed cycloisomerization reactions have been studied computationally, revealing the mechanistic details of how different products are formed based on the substrate structure. rsc.org These studies often involve calculating the free energy profiles for different possible pathways to determine the most favorable one. rsc.org

The dehydration of alcohols to form alkenes is another area where computational chemistry provides significant insights. DFT calculations have been used to analyze the mechanism of alcohol dehydration catalyzed by copper(II) sulfate. These studies can distinguish between different possible mechanisms, such as a concerted dyotropic reaction or a stepwise E1-like process, by calculating the activation barriers for each pathway. The preferred mechanism can depend on the structure of the alcohol, with primary alcohols often favoring a concerted pathway.

The table below outlines various reaction types where computational modeling can elucidate the mechanism for a substrate like this compound.

| Reaction Type | Key Mechanistic Questions | Computational Approach |

|---|---|---|

| Gold-Catalyzed Enyne Reactions | Role of catalyst, nature of intermediates, factors controlling product selectivity. acs.org | DFT calculations of reaction pathways. acs.org |

| Palladium-Catalyzed Cyclizations | Regioselectivity, role of ligands, and substrate effects. rsc.orgnih.gov | DFT calculations of free energy profiles. rsc.org |

| Dehydration Reactions | Concerted vs. stepwise mechanism, role of catalyst. | DFT calculations of transition states and activation energies. |

| Nucleophilic Additions | Regio- and stereoselectivity, nature of transition states. patonlab.com | Computational modeling of nucleophilic attack pathways. patonlab.com |

Molecular Dynamics Simulations

While DFT and other quantum mechanical methods are excellent for studying the details of chemical reactions and the properties of isolated molecules, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution or in a biological environment. MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics, solvent effects, and interactions with other molecules. nih.gov

In the context of materials science, MD simulations could be used to investigate the properties of polymers derived from this compound. For example, simulations of polyacetylene have been used to study its electronic and optical properties. researchgate.net Although this compound is not a simple repeating monomer for polyacetylene, this illustrates the potential of MD to probe the bulk properties of materials derived from such polyunsaturated molecules.

The general workflow for an MD simulation involves defining a force field that describes the interactions between atoms, setting up an initial configuration of the system (e.g., a molecule of this compound in a box of water molecules), and then solving Newton's equations of motion to propagate the system forward in time. The resulting trajectory can be analyzed to extract a wide range of properties, including conformational preferences, diffusion coefficients, and radial distribution functions that describe the local environment around the molecule.

The table below summarizes the potential applications of Molecular Dynamics simulations for studying this compound.

| Application | Information Gained | Simulation Details |

|---|---|---|

| Conformational Analysis in Solution | Preferred conformations, flexibility, and solvent effects on structure. | Simulation in explicit solvent (e.g., water, methanol). |

| Interaction with Surfaces or Interfaces | Adsorption behavior, orientation at an interface. | Simulation with a surface model (e.g., graphene, metal). |

| Aggregation Behavior | Tendency to form aggregates or micelles in solution. | Simulation of multiple molecules at various concentrations. |

| Interaction with Biological Macromolecules | Binding modes, interaction energies with proteins or enzymes. nih.govimrpress.com | Docking followed by MD simulation of the complex. nih.gov |

Synthetic Applications As Building Blocks and Precursors

Precursor in the Synthesis of Extended Polyunsaturated Alcohols and Derivatives

The structure of (E)-2-Decen-4-yn-1-ol is ideally suited for chain extension reactions to produce long-chain polyunsaturated alcohols, which are important in various fields, including the synthesis of pheromones and other biologically active molecules.

A prominent method for this transformation is the Grignard coupling reaction. The acetate (B1210297) derivative, (E)-2-decen-4-yn-1-yl acetate, can be coupled with a Grignard reagent derived from a halo-alcohol. google.com This reaction, typically catalyzed by a copper salt such as lithium tetrachlorocuprate(II) (Li₂CuCl₄), effectively joins the two carbon skeletons. A subsequent hydrolysis step then liberates the terminal hydroxyl group, yielding a longer polyunsaturated alcohol. google.com For instance, this strategy has been employed in the synthesis of (E,E)-9,11-tetradecadien-1-ol. google.com

The general applicability of this method highlights the role of enynols as foundational units for constructing more complex unsaturated systems. A similar approach, for example, uses the Grignard reagent from 2-trans-penten-4-yn-1-ol to couple with brominated long-chain alcohols, like 2-octyn-1-ol, to yield derivatives such as 2-trans-tridecen-4,7-diyn-1-ol. This underscores the versatility of the enynol motif in the synthesis of polyunsaturated acetylenic alcohols.

Table 1: Synthesis of Extended Polyunsaturated Alcohols via Grignard Coupling

| Starting Material (Enynol Derivative) | Coupling Partner (Grignard Reagent) | Catalyst | Product | Citation |

| (E)-2-decen-4-yn-1-yl acetate | ClMg(CH₂)₇OMgCl | Li₂CuCl₄ | (E,E)-9,11-Tetradecadien-1-ol | google.com |

| Grignard reagent of 2-trans-penten-4-yn-1-ol | 1-Bromo-2-octyne (B148850) | - | 2-trans-Tridecen-4,7-diyn-1-ol |

Synthon for Complex Organic Molecules (e.g., Acetylenic Epoxides, Xanthone-Triazole Dyads)

The distinct reactivity of the alkene and alkyne functionalities in this compound makes it a valuable synthon for assembling complex molecular architectures, including acetylenic epoxides and heterocyclic systems like xanthone-triazole dyads.

Acetylenic Epoxides: Acetylenic epoxides are important synthetic intermediates. organic-chemistry.org Enynols like this compound can serve as precursors for these molecules. A general route to acetylenic epoxides involves the nucleophilic ring closure of propargylic alkoxides, which can be formed by the addition of a lithium acetylide to an α-haloketone. organic-chemistry.org The resulting epoxide can then undergo further transformations, such as cycloisomerization catalyzed by indium(III) chloride (InCl₃) to form substituted furans. organic-chemistry.org

Xanthone-Triazole Dyads: The enynol framework is central to the synthesis of xanthone-1,2,3-triazole dyads, which are molecules combining two pharmacologically important heterocyclic cores. researchgate.netipb.pt In a multi-step synthesis, enynol-containing chromone (B188151) derivatives, specifically (E)-2-(4-arylbut-1-en-3-yn-1-yl)chromones, are used as the starting point. ipb.ptresearchgate.net The synthesis proceeds through two key cycloaddition reactions: a Diels-Alder reaction to construct the xanthone (B1684191) core and a Huisgen 1,3-dipolar cycloaddition to form the 1,2,3-triazole ring from the alkyne moiety. ipb.ptipb.ptresearchgate.net

Two strategic approaches have been developed:

Diels-Alder first: The chromone derivative undergoes a Diels-Alder reaction with a dienophile like N-methylmaleimide, followed by oxidation to form the xanthone structure. The terminal alkyne is then converted to the triazole ring via reaction with sodium azide (B81097). ipb.ptresearchgate.net

Cycloaddition first: The alkyne is first converted to the triazole ring. The resulting chromone-triazole derivative then undergoes the Diels-Alder reaction and subsequent oxidation to yield the final xanthone-triazole dyad. ipb.ptresearchgate.net

Table 2: Synthetic Strategy for Xanthone-Triazole Dyads from Enynol Precursors

| Step | Reaction Type | Reactants | Key Reagents | Intermediate/Product | Citation |

| 1 | Diels-Alder Reaction | (E)-2-(4-arylbut-1-en-3-yn-1-yl)chromone, N-methylmaleimide | Microwave irradiation | Diels-Alder adduct | ipb.ptresearchgate.net |

| 2 | Oxidation | Diels-Alder adduct | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Xanthone with alkyne side chain | ipb.ptresearchgate.net |

| 3 | 1,3-Dipolar Cycloaddition | Xanthone with alkyne side chain | Sodium azide (NaN₃) | Xanthone-triazole dyad | ipb.ptresearchgate.net |

Role in the Synthesis of Natural Product Analogues

The enynol scaffold is a recurring structural motif in the synthesis of natural products and their analogues, providing a versatile platform for constructing complex molecular frameworks. rsc.org Gold-catalyzed cyclization of alkynol-based systems has become a powerful tool for accessing a variety of natural structures. scispace.commdpi.comnih.gov

For instance, the synthesis of analogues of allocolchicinoids , which are potent antimitotic agents, can utilize enynol derivatives. A gold(I)-catalyzed reaction can facilitate the formation of the characteristic seven-membered ring of the allocolchicinoid skeleton. mdpi.com Similarly, gold-catalyzed cycloisomerization of 1,5-enynes derived from alkynols has been used to approach the synthesis of the guanacastepene A ring system. nih.gov

A specific example is the synthesis of analogues of α-C-Galactosylceramide (α-C-GalCer) , an immunostimulatory glycolipid. A convergent synthesis strategy employs an enynol as a key building block. nih.gov The synthesis involves a Sonogashira coupling of an alkyne-containing galactose derivative with a vinyl halide partner to construct the enyne backbone. This is followed by Sharpless asymmetric epoxidation and subsequent cyclization to form the phytosphingosine (B30862) moiety of the target analogue. nih.gov

Table 3: Enynol Building Blocks in the Synthesis of Natural Product Analogues

| Enynol-based Precursor | Key Transformation(s) | Natural Product Analogue Class | Citation |

| Substituted 1,5-enynols | Gold-catalyzed cycloisomerization | Guanacastepene A core structure | nih.gov |

| Propargylic esters | Gold(I)-catalyzed rearrangement/cyclopropanation | Allocolchicinoid systems | mdpi.com |

| Enynol from Sonogashira coupling | Asymmetric epoxidation, trichloroacetimidate-mediated epoxide opening | α-C-Galactosylceramide (α-C-GalCer) | nih.gov |

Development of Novel Methodologies for Alkyne and Alkene Functionalization

The unique electronic properties and reactivity of the conjugated enyne system in this compound and related compounds make them ideal substrates for developing novel catalytic methodologies for functionalizing carbon-carbon multiple bonds. nih.govrsc.org

Gold-Catalyzed Reactions: Gold catalysts are particularly effective at activating the alkyne group of enynols towards nucleophilic attack. beilstein-journals.org This has led to the development of a wide array of transformations:

Cycloisomerization: Gold(I) catalysts can promote the efficient cyclization of (Z)-2-en-4-yn-1-ols to regioselectively form substituted furans or (Z)-5-ylidene-2,5-dihydrofurans under mild conditions. beilstein-journals.org

Cascade Reactions: Suitably substituted (Z)-enynols can react with indoles in the presence of Au/Ag catalysts in a domino sequence. This involves an initial Friedel-Crafts alkylation followed by a hydroarylation/cyclization to construct complex dihydrocyclohepta[b]indole skeletons. researchgate.net

Bicyclization: A gold(I)-phosphite catalyst enables the regio- and diastereoselective bicyclization of enynols to form functionalized polycyclic systems. rsc.org

Other Transition Metal-Catalyzed Reactions: Besides gold, other transition metals are used to catalyze novel transformations of enynols and related alkynes.

Hydroalkoxylation: Transition metal-catalyzed hydroalkoxylation of alkynes is a key method for producing enol ethers, which are versatile synthetic intermediates. researchgate.net

Alkyne Annulations: Polarized alkynes like ynol ethers, which share features with enynols, are used to control regioselectivity in transition metal-catalyzed annulation reactions to build complex scaffolds like isoquinolinones and indenols. du.edu

Enyne Synthesis: Rhodium and palladium catalysts are used for the selective dimerization or cross-coupling of terminal alkynes, including propargylic alcohols, to form conjugated 1,3-enynes, which are themselves valuable building blocks. nih.gov

Table 4: Methodologies Developed Using Enynol-type Substrates

| Catalyst System | Substrate Type | Transformation | Product Type | Citation |

| Au(I) complex | (Z)-2-en-4-yn-1-ols | Cycloisomerization | Substituted furans | beilstein-journals.org |

| AuCl(PPh₃)/AgSbF₆ | (Z)-Enynols and Indoles | Cascade Friedel-Crafts/Hydroarylation | Dihydrocyclohepta[b]indoles | researchgate.net |

| Au(I)-phosphite | Enynols with styryl group | Diastereoselective Bicyclization | Functionalized polycycles | rsc.org |

| RhCl(PPh₃)₃ | Propargylic alcohols | Dimerization | (E)-Head-to-head 1,3-enynes | nih.gov |

Future Research Directions and Perspectives

Development of More Efficient and Environmentally Benign Synthetic Routes

Current synthetic methods for (E)-2-Decen-4-yn-1-ol and related polyunsaturated alcohols often rely on multi-step procedures, such as Grignard couplings and brominations, which can generate significant waste. imreblank.ch Future research is poised to develop more streamlined and sustainable synthetic pathways.

Key areas for future investigation include:

Catalyst-Free and Mild Condition Reactions : Exploring reactions that proceed under catalyst-free and mild conditions can significantly improve the environmental footprint of the synthesis. semnan.ac.ir

Atom-Economical Processes : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central goal of green chemistry. arabjchem.org This includes exploring tandem or one-pot reactions that combine multiple transformations into a single, efficient sequence. researchgate.net

Use of Greener Solvents and Reagents : Research into replacing hazardous solvents and reagents with more environmentally benign alternatives, such as water-based systems or natural extracts, is a promising avenue. researchgate.netresearchgate.net For instance, developing methods that utilize water as a solvent or employ biomass-derived platform chemicals could render the synthesis more sustainable. arabjchem.org

Novel Catalytic Systems : The development of novel catalysts, including nanocatalysts or metal-organic frameworks, could offer higher efficiency, selectivity, and recyclability, thereby reducing waste and cost. arabjchem.org Research into transition-metal-catalyzed reactions, which are known for their efficiency in forming carbon-carbon bonds, will continue to be a major focus. mdpi.com

Table 1: Comparison of Current and Future Synthetic Approaches

| Feature | Current Methods (Illustrative) | Future Directions |

|---|---|---|

| Approach | Multi-step Grignard coupling and bromination imreblank.ch | One-pot tandem reactions, catalyst-free synthesis semnan.ac.irresearchgate.net |

| Catalysts | Stoichiometric reagents, traditional metal catalysts | Nanocatalysts, biocatalysts, recyclable catalysts arabjchem.org |

| Solvents | Anhydrous organic solvents (e.g., THF, diethyl ether) imreblank.chsemanticscholar.org | Water, supercritical fluids, solventless reactions researchgate.net |

| Efficiency | Moderate yields, significant byproducts | High atom economy, minimal waste arabjchem.org |

| Environmental Impact | Generation of inorganic salts and organic waste | Reduced emissions, use of renewable feedstocks arabjchem.orgresearchgate.net |

Exploration of Undiscovered Natural Biogenetic Pathways

While many polyacetylenic compounds are found in nature, particularly in plants from the Asteraceae family, the specific biogenetic pathway of this compound is not well-documented. mdpi.com Sesquiterpenoids, which share a common biosynthetic origin from farnesyl pyrophosphate, exhibit immense structural diversity, suggesting that complex and varied enzymatic pathways are at play in nature. nih.gov

Future research should focus on:

Screening Natural Sources : A systematic investigation of plants, fungi, and marine organisms could lead to the discovery of this compound or its close derivatives as natural products. The genus Artemisia, known for its rich and diverse terpenoid chemistry, could be a starting point. mdpi.com

Isotopic Labeling Studies : Feeding isotopically labeled precursors to potential producer organisms can help trace the metabolic route and identify key intermediates in the biosynthetic pathway.

Enzyme Discovery and Characterization : Identifying and characterizing the specific enzymes (e.g., desaturases, hydroxylases, acetylenases) responsible for the formation of the enyne moiety would be a significant breakthrough. This could pave the way for biocatalytic or chemoenzymatic syntheses of the compound. The study of oxygenase and other oxygen-atom-transfer enzymes is crucial in understanding the biosynthesis of such alkaloids. researchgate.net

Deeper Mechanistic Insights into Complex Transformations

The conjugated enyne system in this compound is highly reactive and can undergo a variety of complex chemical transformations. A deeper understanding of the mechanisms governing these reactions is essential for controlling their outcomes and harnessing their synthetic potential.

Future research directions include:

Catalytic Isomerization and Rearrangement : Studies on the isomerization of enynols, such as the conversion of (Z,E)-2-octen-4-yn-1-ol to (Z,E)-5-octen-7-yn-1-ol in superbasic media, highlight the potential for controlled bond migration. semanticscholar.org Investigating the mechanisms of these shifts can lead to methods for synthesizing a wider range of isomers.

Gold-Catalyzed Cycloisomerizations : Gold(I) complexes are exceptionally effective at activating alkynes for nucleophilic attack, leading to cyclization reactions. acs.org Probing the intricate mechanisms of these transformations, including potential rearrangements and the influence of counterions and solvents, could unlock new synthetic pathways to complex cyclic structures. acs.orgrsc.org

Oxidative Transformations : The development of oxidative methods, such as those involving cobalt-catalyzed hydrogen atom transfer (MHAT), presents opportunities for novel hydrofunctionalization reactions of the alkene moiety within the enynol structure. nih.gov Mechanistic studies are needed to optimize these catalytic systems and expand their scope.

Computational Modeling : Density functional theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic factors that control selectivity, complementing experimental studies. nih.govnih.gov

Expanding the Scope of Synthetic Utility in Advanced Materials and Fine Chemical Synthesis

The unique structure of this compound makes it an attractive building block for the synthesis of more complex and valuable molecules. ontosight.ai Its utility can be expanded beyond its current applications in organic synthesis.

Potential areas for future application include:

Natural Product Synthesis : The 1,4-enyne motif is a key structural feature in numerous biologically active natural products, including some with anticancer properties. rsc.org this compound could serve as a versatile precursor in the total synthesis of these complex targets.

Fine Chemicals and Pharmaceuticals : The compound and its derivatives could be explored as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aimdpi.com The combination of functional groups provides a scaffold for creating libraries of novel compounds for biological screening. ontosight.aimdpi.com

Advanced Materials : Conjugated enynes are of significant interest in materials science. acs.org Future research could investigate the polymerization of this compound or its incorporation into copolymers to create new materials with unique optical, electronic, or mechanical properties. The "alkyne zipper" reaction, which involves the isomerization of internal alkynes to terminal alkynes, could be a useful tool in creating novel monomers from plant-oil-derived unsaturated compounds for polyurethane synthesis. mdpi.com

Table 2: Potential Applications and Research Focus

| Application Area | Research Focus | Potential Outcome |

|---|---|---|

| Natural Product Synthesis | Use as a key building block in total synthesis strategies. | Efficient synthesis of anticancer agents and other bioactive molecules. rsc.org |

| Medicinal Chemistry | Derivatization to create libraries for high-throughput screening. | Discovery of new lead compounds for drug development. ontosight.ai |

| Agrochemicals | Synthesis of novel pesticides or herbicides. | Development of more effective and selective crop protection agents. |

| Advanced Materials | Polymerization or incorporation into functional polymers. | Creation of novel conductive polymers, optical materials, or smart materials. acs.orgmdpi.com |

| Fine Chemicals | Use as a precursor for fragrances, flavors, or specialized additives. | Access to a wider range of high-value chemical products. |

Q & A

Q. How can researchers address gaps in existing literature on the biological activity of this compound?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Perform meta-analyses of related compounds (e.g., alkyne-containing alcohols) to infer mechanisms. Design hypothesis-driven experiments to test predicted interactions (e.g., enzyme inhibition assays) .研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.